molecular formula C24H26N2O4S B2430836 N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 321689-22-9

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No. B2430836
CAS RN: 321689-22-9
M. Wt: 438.54
InChI Key: QQHIBOVTVFQFMV-UHFFFAOYSA-N
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Description

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.54. The purity is usually 95%.
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Scientific Research Applications

  • Neurogenesis Enhancement : A derivative of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, specifically 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, has been shown to increase neurogenesis in rat neural stem cells. This compound does not induce astrocytogenesis during neural stem cell differentiation and enhances the final cell division during differentiation (Shin et al., 2015).

  • DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes, involving derivatives of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, exhibit significant DNA binding and DNA cleavage abilities. These complexes demonstrate considerable antiproliferative activity against yeast and human tumor cells, suggesting their potential application in cancer treatment (González-Álvarez et al., 2013).

  • Antitubercular Potential : A study on N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide indicates its potential as an antitubercular agent. Docking experiments against the enoyl reductase enzyme of Mycobacterium tuberculosis provide insights into its inhibitory action, offering avenues for tuberculosis treatment research (Purushotham & Poojary, 2018).

  • Antibacterial and Anti-inflammatory Potential : Synthesis of new sulfonamides bearing the 1,4-benzodioxin ring, which includes derivatives of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, shows promising antibacterial and anti-inflammatory properties. Some synthesized compounds demonstrate significant inhibitory activity against various bacterial strains and the lipoxygenase enzyme, important for the treatment of inflammatory diseases (Abbasi et al., 2017).

  • Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives, closely related to the compound of interest, have been synthesized and screened for their antimicrobial and antiproliferative properties. These compounds exhibit notable cytotoxic activity against various human cell lines and show significant antimicrobial activity, indicating their therapeutic potential (Abd El-Gilil, 2019).

properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-10-12-20(13-11-18)31(29,30)25(14-15-27)16-19(28)17-26-23-8-4-2-6-21(23)22-7-3-5-9-24(22)26/h2-13,19,27-28H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHIBOVTVFQFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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